Gemifloxacin is derived from the fluoroquinolone class of antibiotics, which are characterized by their synthetic origins and their ability to inhibit bacterial DNA replication. The compound's chemical name is 1-cyclopropyl-6-fluoro-8-methoxy-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid. It is marketed under various brand names, including Factive.
The synthesis of gemifloxacin typically involves multiple steps, starting from simpler organic compounds. A common synthetic route includes:
One specific method described in the literature involves refluxing a mixture of 7-amino-3-methyl-2-quinolone and 4-methylpiperazine in the presence of a suitable base, followed by fluorination using a fluorinating agent like sulfur tetrafluoride or similar reagents .
Gemifloxacin has a complex molecular structure characterized by:
The molecular formula for gemifloxacin is C_17H_19F_N_3O_4, and its molecular weight is approximately 358.35 g/mol. The compound exhibits specific stereochemistry that influences its pharmacological properties.
Gemifloxacin participates in various chemical reactions, particularly in the formation of metal complexes which can enhance its antibacterial properties. For example:
The stability and solubility of these complexes are influenced by factors such as pH, temperature, and the nature of the solvent used during synthesis.
Gemifloxacin exerts its antibacterial effects primarily through two mechanisms:
These actions lead to the disruption of bacterial DNA synthesis and ultimately result in cell death .
Gemifloxacin exhibits several notable physical and chemical properties:
The compound's stability can also be affected by light exposure and pH levels, which are critical factors during formulation .
Gemifloxacin is primarily used in clinical settings for:
In addition to these applications, gemifloxacin's metal complexes are being studied for their potential therapeutic benefits in various medical fields .
Gemifloxacin (1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl]-1,8-naphthyridine-3-carboxylic acid) belongs to the fluoroquinolone class and exhibits a balanced dual-targeting mechanism against bacterial type II topoisomerases. Unlike older fluoroquinolones (e.g., ciprofloxacin), which preferentially inhibit either DNA gyrase (Gram-negative bacteria) or topoisomerase IV (Gram-positive bacteria), gemifloxacin simultaneously targets both enzymes with high affinity. This dual action stabilizes the DNA-enzyme cleavage complex, preventing DNA religation during replication. The resultant double-stranded DNA breaks cause rapid bactericidal effects [4] [8].
In Streptococcus pneumoniae, gemifloxacin demonstrates a primary preference for DNA gyrase, with first-step mutations occurring predominantly in gyrA (Ser-81 to Phe/Tyr or Glu-85 to Lys). Second-step mutations arise in parC (Ser-79 to Phe/Tyr), confirming topoisomerase IV as a secondary target. Biochemical assays reveal gemifloxacin stabilizes cleavable complexes with S. pneumoniae gyrase and topoisomerase IV at concentrations 10- to 20-fold lower than ciprofloxacin, underscoring its enhanced enzyme-binding affinity [2] [3] [7]. For Staphylococcus aureus, however, topoisomerase IV is the primary target, illustrating organism-specific targeting nuances [8].
Table 1: Enzymatic Targets of Gemifloxacin in Key Pathogens
Bacterial Species | Primary Target | Secondary Target | Cleavable Complex Stabilization Efficiency vs. Ciprofloxacin |
---|---|---|---|
Streptococcus pneumoniae | DNA gyrase (GyrA) | Topoisomerase IV (ParC) | 10-20× more effective |
Staphylococcus aureus | Topoisomerase IV | DNA gyrase | Comparable dual affinity |
Escherichia coli | DNA gyrase | Topoisomerase IV | 5-10× more effective |
The fluoronaphthyridine core of gemifloxacin distinguishes it from quinolone-based antibiotics (e.g., ciprofloxacin). This scaffold enhances DNA topoisomerase binding due to its planar rigidity, facilitating intercalation into DNA-enzyme complexes. The C-7 substituent—a unique (4Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidinyl group—is critical for potency. This moiety enables:
Comparative studies show that replacing this pyrrolidinyl oxime with piperazine (as in ciprofloxacin) reduces activity against Gram-positive bacteria by 4- to 8-fold. The cyclopropyl group at N-1 minimizes off-target effects while optimizing cellular penetration, and the C-8 nitrogen in the naphthyridine ring enhances binding to magnesium ions co-located in the topoisomerase active site [5] [7] [10]. Schiff base modifications of gemifloxacin further demonstrate that the carboxylate group at C-3 and ketone at C-4 are indispensable for metal ion coordination in enzyme inhibition [10].
Table 2: Impact of Structural Features on Gemifloxacin’s Antibacterial Activity
Structural Feature | Role in Bioactivity | Consequence of Modification |
---|---|---|
Fluorine at C-6 | Enhances DNA binding affinity | Removal decreases potency against Gram-positives by 16-fold |
(4Z)-3-(Aminomethyl)-4-(methoxyimino)pyrrolidinyl at C-7 | Dual hydrogen bonding with enzymes | Piperazine substitution reduces topoisomerase IV inhibition |
Cyclopropyl at N-1 | Optimizes membrane permeability | Larger groups (e.g., ethyl) increase cytotoxicity |
Carboxylate at C-3 | Coordinates Mg²⁺ in enzyme active site | Esterification abolishes activity |
Kinetic analyses reveal gemifloxacin’s superiority over other fluoroquinolones in inhibiting bacterial growth. Against wild-type S. pneumoniae, gemifloxacin exhibits an MIC₉₀ of 0.06 μg/mL, compared to 1–2 μg/mL for ciprofloxacin. For strains with parC mutations, gemifloxacin’s MIC rises marginally to 0.12–0.25 μg/mL, whereas ciprofloxacin’s MIC increases 4-fold. In strains with dual gyrA + parC mutations, gemifloxacin’s MIC (0.5–1 μg/mL) remains 8-fold lower than ciprofloxacin’s (>4 μg/mL) [3] [6] [7].
Enzyme kinetics demonstrate mixed-type inhibition for gemifloxacin, with competitive dominance at the ATP-binding site of DNA gyrase. Its Kᵢ values for gyrase (0.8 ± 0.1 μM) and topoisomerase IV (1.2 ± 0.3 μM) are significantly lower than those of moxifloxacin (gyrase Kᵢ: 2.5 μM) and levofloxacin (topoisomerase IV Kᵢ: 4.7 μM). Pharmacodynamic models show gemifloxacin achieves a 3-log reduction in bacterial inoculum within 2–4 hours at clinically relevant concentrations, outpacing sparfloxacin and gatifloxacin by 1.5–3 hours [6] [7].
Table 3: Comparative Inhibition Kinetics of Fluoroquinolones Against S. pneumoniae
Antibiotic | MIC₉₀ (μg/mL) Wild-Type | MIC₉₀ (μg/mL) parC Mutant | MIC₉₀ (μg/mL) gyrA + parC Mutant | Gyrase Kᵢ (μM) | Topoisomerase IV Kᵢ (μM) |
---|---|---|---|---|---|
Gemifloxacin | 0.06 | 0.12–0.25 | 0.5–1 | 0.8 ± 0.1 | 1.2 ± 0.3 |
Ciprofloxacin | 1–2 | 4–8 | >4 | 12.4 ± 1.2 | 4.3 ± 0.6 |
Moxifloxacin | 0.12 | 0.25–0.5 | 1–2 | 2.5 ± 0.3 | 1.8 ± 0.4 |
Levofloxacin | 1 | 2–4 | >4 | 8.9 ± 0.7 | 4.7 ± 0.5 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7